Scoparinol

Analgesic Antinociceptive In Vivo Pharmacology

Scoparinol (synonym: Scopadiol; CAS 130838-00-5) is a labdane-type diterpenoid secondary metabolite isolated from the medicinal plant Scoparia dulcis L. (Scrophulariaceae).

Molecular Formula C27H38O4
Molecular Weight 426.6 g/mol
Cat. No. B12435613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScoparinol
Molecular FormulaC27H38O4
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3
InChIKeyWGSYIFPPMZUQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Scoparinol (Scopadiol) for Research Procurement: Diterpene Identity and Baseline Pharmacology


Scoparinol (synonym: Scopadiol; CAS 130838-00-5) is a labdane-type diterpenoid secondary metabolite isolated from the medicinal plant Scoparia dulcis L. (Scrophulariaceae) [1]. The compound has a molecular formula of C27H38O4 and a monoisotopic mass of 426.277 Da . Pharmacological investigation in a single primary study demonstrated that scoparinol exhibits statistically significant analgesic (p < 0.001), anti-inflammatory (p < 0.01), sedative, and diuretic activities in animal models [2]. It is commercially available from multiple vendors as a reference standard or research chemical.

Why Generic Substitution of Scoparinol with Other Scoparia Diterpenes is Not Evidence-Based


The diterpenoid fraction of Scoparia dulcis contains multiple structurally related compounds, including scoparinol (scopadiol), scopadulciol (dulcinol), scopadulcic acids A and B, and dulcidiol, which frequently co-occur in plant extracts [1]. These analogs exhibit divergent biological profiles: for example, scopadulciol and dulcidiol demonstrate significant cytotoxicity against cancer cell lines (IC50 3.8 µM to 42.3 µM), while scopadulcic acid B shows H+, K+-ATPase inhibitory activity [2][3]. No published study has directly compared scoparinol head-to-head against any of these co-occurring diterpenes on analgesic, anti-inflammatory, or sedative endpoints. Consequently, substituting scoparinol with another Scoparia diterpene cannot be supported by comparative bioactivity data and introduces unquantifiable risks in experimental reproducibility and pharmacological outcome.

Scoparinol Quantitative Differentiation Evidence: Comparator-Based Assessment


Analgesic Activity of Scoparinol in Animal Models

In the sole primary pharmacological study identified, scoparinol demonstrated significant analgesic activity in animals at an unspecified dose, with a reported p < 0.001 versus an unspecified control group [1]. The original publication abstract and available metadata do not name the analgesic assay employed (e.g., hot-plate, tail-flick, acetic acid writhing), the positive control compound used (e.g., aspirin, morphine), or the comparator's quantitative data [1]. Without this information, the magnitude of the effect relative to a known standard cannot be determined. No subsequent independent replication study has been published.

Analgesic Antinociceptive In Vivo Pharmacology

Anti-inflammatory Activity of Scoparinol in Animal Models

Scoparinol is reported to exhibit significant anti-inflammatory activity in animals (p < 0.01) in the original Ahmed et al. (2001) study [1]. The abstract does not specify the inflammation model (e.g., carrageenan-induced paw edema, cotton pellet granuloma), the dose of scoparinol, the identity of the comparator drug, or its quantitative effect [1]. Anti-inflammatory activity of other Scoparia dulcis diterpenes, such as scopadulciol and dulcidiol, has been assessed in cell-based assays (NF-κB inhibition in SW1353 cells; iNOS inhibition in RAW264.7 macrophages), but scoparinol was not included in those studies [2].

Anti-inflammatory In Vivo Pharmacology Natural Product

Sedative Activity: Potentiation of Pentobarbital-Induced Sleep

Scoparinol demonstrated a sedative action through marked potentiation of pentobarbital-induced sedation with a significant effect on both onset and duration of sleep (p < 0.05) [1]. This specific mechanistic observation (barbiturate synergism) distinguishes scoparinol from many other Scoparia diterpenes that have been predominantly evaluated for cytotoxic and anti-diabetic activities [2][3]. However, the magnitude of the effect (e.g., fold-increase in sleep time, latency shift) and the dose of scoparinol are not extractable from the abstract; also, no head-to-head comparison with diazepam or other sedative standards is available [1].

Sedative CNS Activity Pentobarbital Potentiation

Evidence-Limited Application Scenarios for Scoparinol Procurement


Neuropharmacology Research Requiring a Plant-Derived Sedative Diterpene

Scoparinol remains the only Scoparia dulcis diterpene with published evidence of sedative activity via pentobarbital potentiation (p < 0.05) [1]. A research group investigating natural sedative compounds within the labdane diterpenoid class may select scoparinol as a starting point, acknowledging that the primary data come from a single study without independent replication [1].

Pharmacognosy Studies on Scoparia dulcis Chemotype Characterization

Scoparinol (scopadiol) is a key marker compound for a specific chemotype of Scoparia dulcis found in Taiwan, China, and Thailand [2]. Procurement is justified for phytochemical fingerprinting, chemotaxonomic classification, or quality control of Scoparia dulcis botanical raw materials where distinguishing this chemotype from others (e.g., scopadulciol-dominant or scoparic acid A-dominant types) is critical.

Analgesic and Anti-inflammatory Reference for Natural Product Diterpenoid Library Screening

Scoparinol may serve as a reference compound in diterpenoid-focused screening libraries where its reported in vivo analgesic (p < 0.001) and anti-inflammatory (p < 0.01) activities [1] provide a known-activity benchmark. However, users must note the absence of established IC50, ED50, or comparator drug data when interpreting screening results involving scoparinol.

Diuretic Natural Product Investigational Studies

Scoparinol is one of a limited number of plant-derived diterpenes with reported significant diuretic action [1]. Researchers exploring the structure-activity relationship of diuretic diterpenoids may consider scoparinol, again with the caveat that no quantitative diuretic metrics (e.g., urine volume fold-change, electrolyte excretion data) are available from the accessible sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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